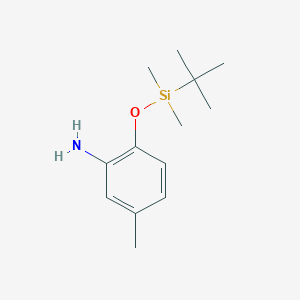
2-(tert-Butyldimethylsilyloxy)-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(tert-Butyldimethylsilyloxy)acetaldehyde” is a versatile reagent commonly used in synthetic glycobiology. It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Synthesis Analysis
While specific synthesis methods for “2-(tert-Butyldimethylsilyloxy)-5-methylaniline” were not found, related compounds such as “4-(tert-Butyldimethylsilyloxy)-1-butyne” are commonly used in synthetic processes .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-(tert-Butyldimethylsilyloxy)acetic acid”, has been reported. It has a molecular weight of 190.312, a density of 1.0±0.1 g/cm3, and a boiling point of 217.3±23.0 °C at 760 mmHg .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-(tert-Butyldimethylsilyloxy)acetic acid”, include a molecular weight of 190.312, a density of 1.0±0.1 g/cm3, a boiling point of 217.3±23.0 °C at 760 mmHg, and a flash point of 85.2±22.6 °C .
Applications De Recherche Scientifique
Analytical Applications in Organic Chemistry
The utility of the tert-butyldimethylsilyl (TBDMS) group, which is closely related to the chemical structure , has been extensively explored in organic synthesis. For instance, TBDMS chloride has been employed for the selective protection of hydroxyl groups in nucleosides, showcasing its versatility as a protecting group due to its stability under phosphorylation conditions and ease of removal under specific conditions (Ogilvie, 1973). This characteristic makes it invaluable in the synthesis of complex organic molecules, including nucleotides and nucleoside analogs.
Role in Meteoritic Organic Chemistry
The silylation technique, involving TBDMS derivatives, has been applied to the analysis of aqueous extracts from meteorites, revealing a wide array of linear and cyclic aliphatic amides. This method has helped in understanding the organic composition of meteorites and the potential prebiotic synthesis pathways of amino acids and other life-essential organic compounds in extraterrestrial environments (Cooper & Cronin, 1995).
Applications in Biochemical Analyses
In biochemical analysis, TBDMS derivatives have been used for the gas chromatographic profiling of catecholamine metabolites in urine, aiding in the diagnosis and monitoring of diseases related to the metabolism of tyrosine and tryptophan. This application underscores the role of TBDMS in facilitating the analysis of complex biological samples, providing insights into metabolic disorders and the pharmacokinetics of administered amino acids (Muskiet et al., 1981).
Advancements in Synthetic Chemistry
The introduction of TBDMS groups has been instrumental in the development of new synthetic methodologies, enabling the protection of sensitive functional groups during chemical reactions. This has broadened the scope of synthetic possibilities, allowing for the creation of novel compounds with potential applications in drug development and materials science. For example, the synthesis of cryptophycin-24 (Arenastatin A), a potent antitumor agent, demonstrates the critical role of TBDMS-protected intermediates in facilitating complex synthetic pathways (Eggen et al., 2000).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NOSi/c1-10-7-8-12(11(14)9-10)15-16(5,6)13(2,3)4/h7-9H,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCATVLPEPQRASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyldimethylsilyloxy)-5-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

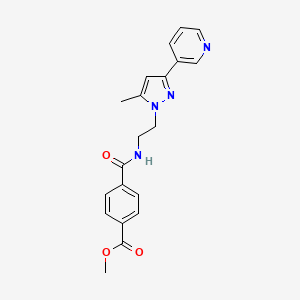
![6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5-methoxy-2-phenylpyridazin-3-one](/img/structure/B2855667.png)
![N-(4-fluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2855669.png)
![propyl 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2855670.png)
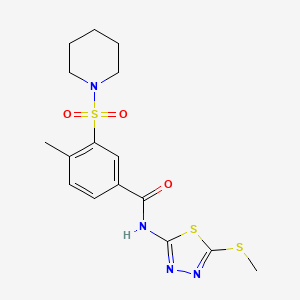

![1-allyl-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2855675.png)
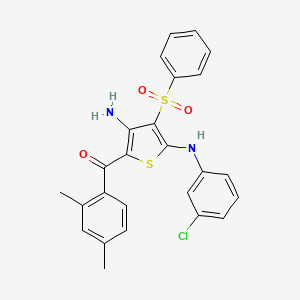
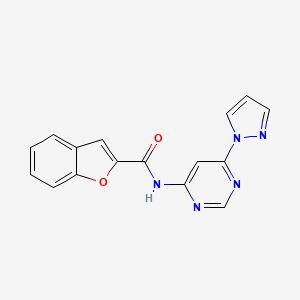
![2,5-dichloro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2855679.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2855681.png)
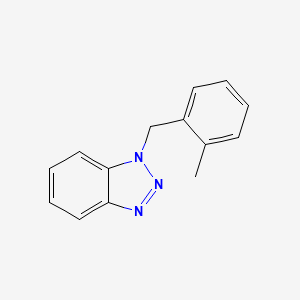
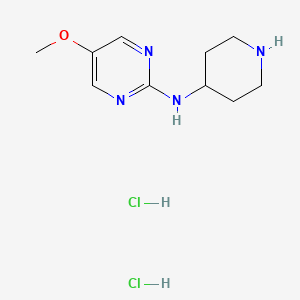
![3-allyl-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2855686.png)